molecular formula C8H6Cl2O3 B1611372 2,5-Dichloro-4-methoxybenzoic acid CAS No. 2500-03-0

2,5-Dichloro-4-methoxybenzoic acid

Cat. No. B1611372
CAS RN: 2500-03-0
M. Wt: 221.03 g/mol
InChI Key: VIMHPDKXVNPSTD-UHFFFAOYSA-N
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Scientific Research Applications

Solubility and Molecular Interaction Studies

  • Abraham Model Correlations : The study on the solubility of various compounds, including benzoic acid derivatives in 2-ethoxyethanol, utilized the Abraham model correlations for solute transfer. This research provides insights into the molecular interactions and solubility predictions of similar compounds, which could be relevant for understanding the behavior of 2,5-Dichloro-4-methoxybenzoic acid in various solvents (Hart et al., 2015).

Electrochemical Synthesis

  • Electrochemical Study of Catechols : The electrochemical oxidation of catechols in the presence of nucleophiles for synthesizing new derivatives highlights a method that could potentially be applied to 2,5-Dichloro-4-methoxybenzoic acid for creating novel compounds (Golabi & Nematollahi, 1997).

Degradation and Environmental Impact

  • Mineralization by Electro-Fenton Process : A study on the mineralization of herbicides, including dicamba (a structurally related compound), using electro-Fenton and photoelectro-Fenton processes, can inform environmental degradation pathways and remediation techniques for 2,5-Dichloro-4-methoxybenzoic acid (Brillas et al., 2003).

Bioremediation

  • Dicamba Monooxygenase Study : The crystal structure analysis of dicamba monooxygenase, an enzyme that catalyzes the oxidative demethylation of dicamba, provides a foundation for understanding how similar compounds might be biologically degraded or transformed (Dumitru et al., 2009).

Chemical Synthesis and Properties

  • N-Alkoxy Derivatives Synthesis : Research on the synthesis and properties of N-alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives showcases methods for modifying benzoic acid derivatives to achieve controlled physico-chemical properties, which could be applicable to the synthesis and functionalization of 2,5-Dichloro-4-methoxybenzoic acid (Tudose et al., 2010).

Mechanism of Action

Target of Action

The primary target of 2,5-Dichloro-4-methoxybenzoic acid is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the synthesis of aromatic amino acids.

Mode of Action

2,5-Dichloro-4-methoxybenzoic acid acts as a synthetic herbicide that inhibits the activity of EPSPS

Biochemical Pathways

The inhibition of EPSPS by 2,5-Dichloro-4-methoxybenzoic acid affects the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . This disruption can lead to a deficiency in these essential amino acids, affecting protein synthesis and leading to growth inhibition and eventual death of the organism.

Action Environment

The action, efficacy, and stability of 2,5-Dichloro-4-methoxybenzoic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Temperature can influence the compound’s stability and the rate of its metabolic reactions. Additionally, the presence of other compounds or pollutants in the environment can potentially interact with 2,5-Dichloro-4-methoxybenzoic acid, affecting its action and efficacy .

Safety and Hazards

The safety data sheet for “2,5-Dichloro-4-methoxybenzoic acid” indicates that it is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions of “2,5-Dichloro-4-methoxybenzoic acid” are not explicitly mentioned in the search results. However, a related compound, Dicamba, is discussed in the context of its use as a herbicide for controlling post-emergent resistant weeds in soybean farming . This suggests that “2,5-Dichloro-4-methoxybenzoic acid” could potentially have similar applications in the future.

properties

IUPAC Name

2,5-dichloro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMHPDKXVNPSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562087
Record name 2,5-Dichloro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-methoxybenzoic acid

CAS RN

2500-03-0
Record name 2,5-Dichloro-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2500-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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